molecular formula C12H17NO B12451447 N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine

N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine

Katalognummer: B12451447
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: IWZNLDWWQPNGPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine is an organic compound that features a benzyl group substituted with a methoxy group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine typically involves the reaction of 4-methoxybenzyl chloride with 2-methylprop-2-en-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzyl derivatives

Wissenschaftliche Forschungsanwendungen

N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For example, in the context of neurodegenerative diseases, the compound has been shown to modulate the activity of enzymes such as β-secretase and glycogen synthase kinase 3β, which are involved in the formation of amyloid plaques and tau phosphorylation, respectively . These interactions help reduce the formation of toxic protein aggregates and alleviate disease symptoms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine is unique due to its specific substitution pattern and the presence of both a methoxybenzyl group and an allylic amine. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine

InChI

InChI=1S/C12H17NO/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,13H,1,8-9H2,2-3H3

InChI-Schlüssel

IWZNLDWWQPNGPE-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CNCC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.